5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-amino-5-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c8-3-1-2-6-5(4-9)7(10)12-11-6/h1-3,8H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALOEZGCFHDEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=C(C(=NN1)N)C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368490 | |
| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890609-52-6 | |
| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines, Carbonyl Compounds, and Malononitrile
The most widely reported method for synthesizing 5-amino-1H-pyrazole-4-carbonitriles involves a one-pot, three-component reaction between hydrazines, aldehydes or ketones, and malononitrile. This protocol, exemplified by Momeni and Ghorbani-Vaghei, utilizes a layered double hydroxide (LDH) catalyst (LDH@PTRMS@DCMBA@CuI) in a 1:1 ethanol-water solvent system at 55°C. Key advantages include high regioselectivity, mild conditions, and scalability.
For the target compound, 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile , the following adaptations are proposed:
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Substituted Aldehyde Selection : Replace aromatic aldehydes with 3-aminopropanal (or its protected derivative, e.g., Boc-3-aminopropanal) to introduce the aminopropyl chain.
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Hydrazine Choice : Employ hydrazine hydrate or a substituted hydrazine to control the N1 substituent.
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Protection-Deprotection Strategy : Use a tert-butoxycarbonyl (Boc)-protected aminopropanal to prevent side reactions during cyclocondensation, followed by acidic deprotection (e.g., HCl/dioxane) to yield the free amine.
Reaction conditions and yields for analogous systems are summarized below:
Hypothetical Extension : Using Boc-3-aminopropanal under identical conditions would likely require extended reaction times (6–8 h) due to steric and electronic effects, with yields projected at 60–70% after deprotection.
Michael Addition-Cyclization Using (Ethoxymethylene)malononitrile
An alternative route reported by Hernández et al. involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines in ethanol or trifluoroethanol under reflux. This method favors the exclusive formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles via a Michael addition-cyclization cascade.
Adaptation for 3-Aminopropyl Substituent :
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Hydrazine Modification : Synthesize 3-aminopropylhydrazine by reducing 3-azidopropylhydrazine (via Staudinger reaction) or through hydrazinolysis of 3-chloropropylamine.
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Reaction Optimization : Substitute aryl hydrazines with 3-aminopropylhydrazine in trifluoroethanol at 80°C to enhance solubility and reaction efficiency.
Key data from the original method:
| Hydrazine | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Phenylhydrazine | Ethanol | 78 | 4 | 84 |
| 4-Fluorophenylhydrazine | Trifluoroethanol | 80 | 4 | 47 |
| 4-Methoxyphenylhydrazine | Ethanol | 78 | 4 | 68 |
Projected Outcomes : Using 3-aminopropylhydrazine may require longer reaction times (6–8 h) and lower yields (40–50%) due to the aliphatic chain’s reduced nucleophilicity compared to aromatic hydrazines.
Post-Functionalization Approaches
Alkylation of Pyrazole Intermediates
A two-step strategy could involve synthesizing 3-(3-chloropropyl)-5-amino-1H-pyrazole-4-carbonitrile followed by nucleophilic amination:
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Step 1 : Prepare 3-(3-chloropropyl)-5-amino-1H-pyrazole-4-carbonitrile via cyclocondensation of 3-chloropropionaldehyde, hydrazine, and malononitrile.
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Step 2 : React the chloropropyl intermediate with aqueous ammonia or benzylamine under high-pressure conditions (100–120°C, 24 h) to substitute chloride with amine.
Challenges :
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Competing elimination reactions may form allylamine byproducts.
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Steric hindrance at the β-position of the propyl chain could limit substitution efficiency.
Reductive Amination of Nitro Precursors
Introducing a nitro group at the propyl chain’s terminus followed by reduction offers another pathway:
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Nitropropyl Intermediate : Synthesize 3-(3-nitropropyl)-5-amino-1H-pyrazole-4-carbonitrile using 3-nitropropanal in the cyclocondensation step.
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Catalytic Hydrogenation : Reduce the nitro group to amine using H₂/Pd-C in methanol or ammonium formate as a hydrogen donor.
Advantages :
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High selectivity for nitro reduction without affecting the cyano or amino groups.
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Compatibility with standard hydrogenation protocols.
Spectroscopic Characterization and Validation
While direct data for This compound are unavailable, analogous compounds provide benchmarks for expected spectral features:
Infrared (IR) Spectroscopy
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NH₂ Stretches : 3440–3340 cm⁻¹ (primary amine).
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C≡N Stretch : 2205–2210 cm⁻¹ (sharp).
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C-N Pyrazole Ring : 1600–1630 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz) :
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δ 6.8–7.5 ppm (pyrazole H, 1H, singlet).
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δ 3.1–3.3 ppm (CH₂NH₂, 2H, triplet).
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δ 2.4–2.7 ppm (CH₂CH₂CH₂, 4H, multiplet).
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δ 1.7–1.9 ppm (NH₂, 2H, broad).
¹³C NMR (DMSO-d₆, 100 MHz) :
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δ 158–162 ppm (C-5, pyrazole).
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δ 120–125 ppm (C≡N).
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δ 40–45 ppm (CH₂NH₂).
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δ 30–35 ppm (CH₂CH₂CH₂).
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Impact on Bioactivity
- Aromatic vs. Aliphatic Groups: Hydroxyphenyl (Compound A) and substituted phenyl derivatives (e.g., 4-chlorophenyl ) show strong anticancer and antidiabetic activities due to π-π stacking with biological targets.
- Electron-Withdrawing Groups: Methylthio and nitrile substituents (e.g., cyanomethyl ) improve stability and reactivity, making them intermediates for complex heterocycles like pyridopyrimidines .
Anticancer Activity
Compound A inhibits lung carcinoma (A-549) at 0.25 µM, outperforming cisplatin in vitro . Its hydroxyphenyl group likely interacts with hydrophobic pockets in the 4MKC protein target .
Antifungal Activity
The methylthio derivative in demonstrates broad-spectrum fungicidal activity, attributed to the sulfur atom’s nucleophilic reactivity and fluorine-enhanced membrane permeability .
Biological Activity
5-Amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 196.23 g/mol. Its structure features an amino group and a carbonitrile functional group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been investigated as a potential inhibitor of kinases involved in signaling pathways.
- Receptor Modulation : It may also interact with receptor proteins, influencing cellular responses and signaling cascades. The amino groups can form hydrogen bonds with biological molecules, enhancing binding affinity.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
Anticancer Activity
This compound has shown promise in anticancer studies. It has been evaluated for its ability to inhibit cancer cell proliferation in various cell lines. For example, studies indicated that derivatives of pyrazoles exhibit inhibitory effects on BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. It was investigated as a bioactive molecule capable of inhibiting the growth of various pathogens, suggesting its utility in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Antitumor Activity : A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
- Enzyme Inhibition : Research indicated that certain derivatives exhibited inhibitory activity against phosphoinositide 3-kinase (PI3K), an important target in cancer treatment. The IC50 values for these compounds were reported to be in the micromolar range, highlighting their potential as therapeutic agents .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1H-pyrazole | Lacks substituents on phenyl ring | General pyrazole activity |
| 4-Fluorophenylpyrazole | Fluorinated phenyl but no amino groups | Anticancer properties |
| 3-Aminopropylpyrazole | Similar side chain but different core | Potential neuroactivity |
The unique combination of functional groups in this compound enhances its biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile?
- Methodological Answer : Ethanol is commonly employed as a solvent due to its polarity and ability to dissolve intermediates. Reaction optimization involves refluxing with p-toluenesulfonic acid (p-TsOH) as a catalyst, with yields monitored over time (e.g., 4 hours for >95% conversion in analogous pyrazole syntheses). Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H NMR : To confirm proton environments (e.g., NH2 groups at δ ~9.67 ppm in CDCl3) .
- IR Spectroscopy : Identification of functional groups (e.g., CN stretch at ~2229 cm⁻¹, NH stretches at ~3237–3288 cm⁻¹) .
- Melting Point Analysis : Cross-referenced with literature to verify purity .
Q. How can synthetic yields be improved for this compound?
- Methodological Answer : Design of Experiments (DoE) can systematically vary parameters (solvent, temperature, catalyst loading). For example, ethanol at 80°C with p-TsOH (1 eq.) achieves higher yields compared to aprotic solvents. HPLC or TLC monitoring ensures reaction completion .
Advanced Research Questions
Q. How do structural discrepancies between computational models and crystallographic data arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from hydrogen bonding or conformational flexibility. Refinement using SHELX software (e.g., SHELXL for small-molecule crystallography) combined with DFT calculations (e.g., B3LYP/6-31G*) improves accuracy. Cross-validation with experimental data (e.g., X-ray bond lengths: mean C–C = 0.002 Å) is critical .
Q. What strategies mitigate isomer formation during synthesis?
- Methodological Answer : Substituent steric/electronic effects at the pyrazole 4-position influence isomer ratios. For example, bulkier groups reduce unwanted isomers. Chromatographic separation (e.g., silica gel with ethyl acetate/methanol) or fractional crystallization can isolate desired products .
Q. How does this compound serve as a precursor for bioactive derivatives?
- Methodological Answer : It undergoes cyclocondensation with β-diketones or enaminonitriles to form pyrazolo[1,5-a]pyrimidines, which exhibit antimicrobial or kinase inhibitory activity. Reaction conditions (e.g., glacial acetic acid reflux) and stoichiometry are optimized via NMR monitoring .
Q. What computational approaches predict the compound’s inhibitory properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
